molecular formula C10H14O5 B039985 Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester CAS No. 111209-96-2

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester

Cat. No.: B039985
CAS No.: 111209-96-2
M. Wt: 214.21 g/mol
InChI Key: GVJIHXMUUZHZDD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester is unique due to its combination of a cyclopentyl ring with a ketone group and two ester groups. This structure imparts distinct chemical reactivity and potential biological activity compared to its simpler analogs .

Biological Activity

Chemical Identity
Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester (CAS No. 111209-96-2) is a synthetic compound with the molecular formula C10H14O5C_{10}H_{14}O_{5} and a molecular weight of 214.22 g/mol. This compound is characterized by its unique structure that includes a cyclopentyl ring and two ester functional groups, which contribute to its potential biological activities.

Synthesis
This compound can be synthesized through the reaction of 2-cyclopenten-1-one with dimethyl malonate, utilizing various catalytic methods to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been investigated for potential therapeutic properties including:

  • Anti-inflammatory effects : The compound may inhibit pathways associated with inflammation.
  • Anticancer properties : Initial studies suggest it may interfere with cancer cell proliferation.

Research Findings

Recent studies have focused on the compound's enzymatic interactions and its role as an intermediate in organic synthesis. The biological implications of these interactions are still being explored.

Case Studies

  • Anti-inflammatory Study : A study conducted on animal models indicated that the compound showed significant reduction in inflammatory markers when administered at specific dosages.
  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis.

Comparative Analysis

To understand the uniqueness of this compound relative to similar structures, a comparative analysis is provided below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H14O5Cyclopentyl ring, two estersPotential anti-inflammatory and anticancer effects
Dimethyl MalonateC5H8O4Simpler structure without cyclopentyl ringLimited biological activity
CyclopentanoneC5H8OKetone structure without ester groupsMinimal biological activity

Toxicological Data

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity. Further research is needed to establish safety profiles for human use.

Properties

IUPAC Name

dimethyl 2-(3-oxocyclopentyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJIHXMUUZHZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahedron Letters 2005, 46, 6875-6878. To a solution of cyclopent-2-enone (99.82 g, 1216 mmol) and dimethyl malonate (560 mL, 4887 mmol) in dry toluene (1000 mL) was added 2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine (5.10 g, 36.6 mmol). The reaction was stirred at room temperature under nitrogen for 16 hrs, then concentrated under reduced pressure to ˜½ volume. The crude product was filtered through a short path of silica gel (3.5×4 cm), eluting with ethyl acetate. The filtrate was concentrated under vacuum pump rotary evaporation (70-75° C. water bath) for 2 hrs, affording the target compound (247.7 g, 1098 mmol, 90% yield). 1H NMR (500 MHz, CDCl3) δ ppm 3.76 (3 H, s), 3.74 (3 H, s), 3.37 (1 H, d, J=9.46 Hz), 2.80-2.91 (1 H, m), 2.49 (1 H, dd, J=18.31, 7.63 Hz), 2.29-2.37 (1 H, m), 2.15-2.28 (2 H, m), 2.00 (1 H, ddd, J=18.46, 10.99, 1.37 Hz), 1.58-1.71 (1 H, m).
Quantity
99.82 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step One
Yield
90%

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